molecular formula C8H8O2 B090815 6,7-Dihydro-4(5H)-benzofuranone CAS No. 16806-93-2

6,7-Dihydro-4(5H)-benzofuranone

Cat. No. B090815
Key on ui cas rn: 16806-93-2
M. Wt: 136.15 g/mol
InChI Key: DXWQOYPYNPSVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608563B2

Procedure details

In methanol (40 mL) was dissolved 11.2 g (0.100 mol) of 1,3-cyclohexanedione, an aqueous solution (8 mL) containing 6.60 g (0.100 mol) of 85% potassium hydroxide was added dropwise to the solution, and the resulting mixture was stirred at room temperature for 30 minutes. This mixture was cooled in an ice bath, 21.6 g (0.110 mol) of 40% chloroacetaldehyde aqueous solution was added to the mixture with stirring and the resulting mixture was stirred at room temperature overnight. To the reaction mixture was added dropwise 2 mol/L hydrochloric acid aqueous solution, and the resulting mixture was stirred at room temperature for 30 minutes and extracted with ether. The organic layer was successively washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed, and the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient) to obtain 8.63 g (0.0635 mol, Yield: 63.5%) of 6,7-dihydro-1-benzofuran-4(5H)-one.
[Compound]
Name
solution
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.2 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[OH-].[K+].Cl[CH2:12][CH:13]=O.Cl>CO>[O:7]1[C:3]2[CH2:4][CH2:5][CH2:6][C:1](=[O:8])[C:2]=2[CH:13]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
solution
Quantity
8 mL
Type
reactant
Smiles
Name
Quantity
6.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
ClCC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was successively washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=CC2=C1CCCC2=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0635 mol
AMOUNT: MASS 8.63 g
YIELD: PERCENTYIELD 63.5%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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